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Compound of Interest

3-Chloro-N-methylisoquinolin-5-
Compound Name:

amine
CAS No.: 1374652-61-5
Cat. No.: B1435265
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Topic: Strategic Utilization of 3-Chloro-N-methylisoquinolin-5-amine in Kinase Inhibitor
Design Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists,
Process Chemists, and Drug Discovery Biologists[1]

Executive Summary: The "Anchor and Extend"
Strategy

3-Chloro-N-methylisoquinolin-5-amine (CAS: 1374652-61-5) represents a high-value
"privileged scaffold" in modern drug discovery, particularly for targeting Serine/Threonine
kinases (e.g., ROCK, PKA, ERK).[1] Its structural utility is defined by two distinct functional
handles:

¢ The C5-N-methylamine "Anchor": Mimics the adenine ring of ATP, forming critical hydrogen
bonds with the kinase hinge region.[1] The N-methyl group provides metabolic stability and
restricts rotameric freedom compared to a primary amine.[1]
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e The C3-Chloro "Extension Vector": A chemically stable yet activatable handle for Palladium-

catalyzed cross-coupling.[1] This allows for the projection of diverse chemical matter into the

kinase "selectivity pocket" or solvent-exposed front without disrupting the hinge binding.[1]

This guide details the protocols for transforming this static building block into dynamic lead

libraries.

Physiochemical Profile & Handling

Property Specification

Application Note

Molecular Formula

Fragment-like; ideal for LE

Molecular Weight 192.64 g/mol (Ligand Efficiency)
optimization.[1]
) ) Oxidation sensitive; store
Appearance Off-white to pale yellow solid

under inert gas if possible.[1]

DMSO (>50 mM), DCM,

Poor solubility in non-polar

Solubility
MeOH alkanes (Hexane/Heptane).[1]
Protonation at physiological pH
pKa (Calc) ~5.4 (Isoquinoline N) is possible but dependent on
substitution.[1]
Hygroscopic. Re-test purity if
Storage 2-8°C, Desiccated Yo P PUIY

stored >6 months.

Strategic Design: The Kinase Binding Logic

The utility of this scaffold relies on its specific binding mode.[1] The isoquinoline core acts as a

spacer, while the substituents drive affinity and selectivity.[1]

Mechanism of Action (MOA) Visualization
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Figure 1: Schematic representation of the scaffold's interaction within a typical kinase ATP-
binding pocket.[1] The C3-position is the designated vector for library expansion.[1]

Chemical Reactivity & Synthesis Protocols

The C3-chlorine of isoquinoline is less reactive toward nucleophilic aromatic substitution (

) than the C1-chlorine.[1] Therefore, standard displacement with amines requires harsh
conditions.[1] The preferred route for functionalization is Palladium-Catalyzed Cross-Coupling.

[1]
Protocol A: Suzuki-Miyaura Coupling (C3-Arylation)

Purpose: To introduce aryl/heteroaryl groups at the C3 position to target the hydrophobic back-
pocket.[1]

Reagents:
o Scaffold: 3-Chloro-N-methylisoquinolin-5-amine (1.0 equiv)[1]
» Boronic Acid/Ester:
(1.2-1.5 equiv)[1]
o Catalyst:

(5 mol%) or XPhos Pd G3 (for sterically hindered acids).[1]
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Base:

(2M aqueous) or
(solid).[1]

Solvent: 1,4-Dioxane/Water (4:1).[1]

Step-by-Step Methodology:

Setup: In a microwave vial or round-bottom flask equipped with a magnetic stir bar, charge
the scaffold (100 mg, 0.52 mmol), boronic acid (0.62 mmol), and base (1.56 mmol).

Degassing: Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge with Argon or Nitrogen for 5
minutes.[1] Critical: Oxygen inhibits the catalytic cycle and promotes homocoupling.

Catalyst Addition: Add the Pd-catalyst (0.026 mmol) quickly under a stream of inert gas. Seal
the vessel.

Reaction:
o Thermal: Heat to 90°C for 4—16 hours.
o Microwave: Heat to 110°C for 30—-60 minutes.

Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10
mL).[1] Dry over

, filter, and concentrate.

Purification: Flash column chromatography (Gradient: 0-50% EtOAc in Hexanes). The amino
group makes the product polar; add 1%

to the eluent if streaking occurs.[1]

Protocol B: Buchwald-Hartwig Amination (C3-Amination)

Purpose: To introduce solubilizing amine tails or secondary H-bond motifs.[1]

Reagents:
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o Scaffold: 3-Chloro-N-methylisoquinolin-5-amine (1.0 equiv)[1]
e Amine: Primary or Secondary Amine (1.2 equiv)[1]
o Catalyst:

(2.5 mol%) + BrettPhos (5 mol%) OR BrettPhos Pd G3.[1]

e Base:
(1.5 equiv) or
(2.0 equiv).[1]
e Solvent: Anhydrous Toluene or
-Amyl Alcohol.[1]
Step-by-Step Methodology:
e Drying: Ensure the scaffold and base are completely dry.[1]

is hygroscopic; use a fresh bottle.[1]

 Inert Atmosphere: Perform all solid transfers in a glovebox or under a strong flow of Nitrogen.

[1]

e Mixing: Combine scaffold, amine, base, and precatalyst in a vial. Add anhydrous solvent (0.2
M concentration).

e Reaction: Heat to 100°C for 12 hours.

o Note: If the C5-amine interferes (acting as a nucleophile), protect it with a Boc group first,
though the steric bulk of the N-methyl usually prevents self-coupling.[1]

o Workup: Filter through a pad of Celite to remove Palladium black.[1] Concentrate and purify
via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Experimental Workflow Diagram
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Figure 2: Integrated workflow for generating and validating a library of isoquinoline-based

kinase inhibitors.

Troubleshooting & Optimization

Issue Probable Cause

Corrective Action

Catalyst deactivation

Low Conversion (<20%) L
(Oxidation)

Switch to pre-formed catalysts
(e.g., XPhos Pd G3) rather
than mixing Pd/Ligand in situ.

Homocoupling (R-R) Oxygen presence

Degas solvents more
rigorously (Freeze-Pump-Thaw
x3).[1]

Protodehalogenation Hydride source in reaction

Avoid alcoholic solvents
(EtOH/iPrOH) in Suzuki
couplings; stick to

Dioxane/Toluene.[1]

C5-Amine Interference Competitive coordination

Use a bulkier ligand
(BrettPhos) or protect the C5-
amine with Boc anhydride

before coupling.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1435265?utm_src=pdf-custom-synthesis#bc-rfq
https://www.chemscene.com/product/1368050-35-4.html
https://www.researchgate.net/publication/269650736_Synthesis_of_New_3-2-Chloroquinolin-3-yl-5-Phenylisoxazole_Derivatives_via_Click-Chemistry_Approach
https://www.benchchem.com/product/b1435265/docs#using-3-chloro-n-methylisoquinolin-5-amine-as-a-scaffold-intermediate
https://www.benchchem.com/product/b1435265/docs#using-3-chloro-n-methylisoquinolin-5-amine-as-a-scaffold-intermediate
https://www.benchchem.com/product/b1435265/docs#using-3-chloro-n-methylisoquinolin-5-amine-as-a-scaffold-intermediate
https://www.benchchem.com/product/b1435265/docs#using-3-chloro-n-methylisoquinolin-5-amine-as-a-scaffold-intermediate
https://www.benchchem.com/product/b1435265?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1435265?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Contact our Ph.D. Support Team for a compatibility check
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